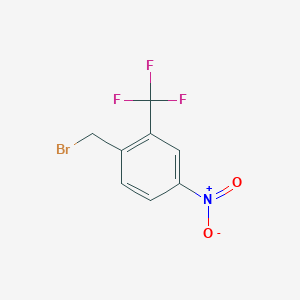

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKRVPVMHIHVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676600 | |

| Record name | 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694499-22-4 | |

| Record name | 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene CAS number and properties

An In-depth Technical Guide to 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key halogenated aromatic intermediate. It details the compound's critical physicochemical properties, identification parameters, and established synthesis methodologies. The document elucidates its chemical reactivity and significant role as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical and material science sectors. Furthermore, it covers essential analytical characterization techniques and provides crucial safety, handling, and storage protocols for laboratory and industrial settings. This whitepaper is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this compound's characteristics and applications.

Introduction to a Key Synthetic Intermediate

This compound is a highly functionalized aromatic compound distinguished by the presence of three key chemical moieties on a benzene ring: a reactive bromomethyl group, a strong electron-withdrawing nitro group, and a lipophilic trifluoromethyl group.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable and versatile intermediate in advanced organic synthesis.[1] Its structure allows for a wide range of chemical transformations, positioning it as a critical building block in the development of novel pharmaceuticals and advanced materials.[1] The interplay between the electrophilic nature of the aromatic ring, influenced by the nitro and trifluoromethyl groups, and the nucleophilic substitution-ready bromomethyl group, is central to its utility in constructing complex molecular architectures.[1]

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its effective use in research and development. The compound's key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 694499-22-4 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [1][2][3][4][5] |

| Molecular Weight | 284.03 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-Nitro-2-(trifluoromethyl)benzyl bromide, 2-(bromomethyl)-5-nitrobenzotrifluoride | [5] |

| Appearance | Solid | [5] |

| Boiling Point | 276.2 ± 35.0 °C (Predicted) | [3] |

| InChI | InChI=1S/C8H5BrF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11,12)/h1-3H,4H2 | [1][2] |

| InChI Key | UOKRVPVMHIHVQM-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1[O-])C(F)(F)F)CBr | [1][2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several strategic routes, leveraging common reactions in organic chemistry. The choice of method often depends on the availability of starting materials and the desired scale of production.

Key Synthesis Pathways

Several methods are commonly employed for the synthesis of this compound:[1]

-

Nitration of a Trifluoromethylated Precursor : A primary route involves the nitration of 1-(bromomethyl)-2-(trifluoromethyl)benzene. This electrophilic aromatic substitution is typically carried out using a potent nitrating mixture, such as concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Bromination of a Nitro Precursor : An alternative pathway starts with 4-nitro-2-(trifluoromethyl)toluene. The benzylic methyl group can be selectively brominated using a radical initiator. A common and effective method is the Wohl-Ziegler bromination, which utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or light. This reaction proceeds via a free-radical chain mechanism at the benzylic position, which is stabilized by the aromatic ring.

-

Direct Halogenation : Direct halogenation methods using N-bromosuccinimide with light or heat can also be utilized to synthesize the target compound.[1]

Caption: Key synthetic routes to the target compound.

Role as a Versatile Synthetic Building Block

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules.[1] The bromomethyl group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in drug development and material science.

-

Pharmaceutical Synthesis : This compound is a critical building block for introducing the 4-nitro-2-(trifluoromethyl)benzyl moiety into various molecular scaffolds.[1] This is commonly achieved through Williamson ether synthesis (with alcohols or phenols), alkylation of amines, or formation of carbon-carbon bonds with carbanions. The nitro group itself can be a pharmacophore or can be readily reduced to an amine, providing another point for diversification and further chemical modification.[1]

-

Material Science : The unique electronic properties conferred by the nitro and trifluoromethyl groups make this compound and its derivatives of interest in the development of new materials, such as specialty polymers or coatings.[1]

Caption: Versatility in synthesizing diverse chemical classes.

Analytical Characterization

Confirmation of the identity and purity of this compound is crucial and is typically achieved using a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the bromomethyl (-CH₂Br) group, typically in the range of 4.5-5.0 ppm. The aromatic protons will appear as a complex multiplet further downfield, influenced by the substitution pattern.

-

¹³C NMR : The carbon spectrum will show distinct signals for the benzylic carbon, the aromatic carbons, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).

-

¹⁹F NMR : A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group.[6]

-

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A peak corresponding to the C-Br stretch would also be present at lower wavenumbers.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[7]

Safety, Handling, and Storage

Due to its reactive nature, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Identification : While specific GHS classifications for this exact compound are not consistently available, analogous structures like 1-(bromomethyl)-4-(trifluoromethyl)benzene are classified as corrosive and can cause severe skin burns and eye damage.[8][9][10] It should be treated as a hazardous substance. It is also likely a lachrymator (tear-inducing).

-

Handling :

-

Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[11]

-

Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[8][12]

-

Wash hands thoroughly after handling.[11]

-

-

Storage :

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[8]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic organic chemistry. Its trifunctional nature provides multiple avenues for chemical modification, making it an invaluable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in the creation of novel and high-value chemical entities.

References

Sources

- 1. Buy this compound | 694499-22-4 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound CAS#: 694499-22-4 [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. This compound(694499-22-4)FT-IR [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 402-49-3 Name: 1-(bromomethyl)-4-(trifluoromethyl)benzene [xixisys.com]

- 10. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

physical and chemical properties of 4-Nitro-2-(trifluoromethyl)benzyl bromide

An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)benzyl bromide

This guide provides a comprehensive technical overview of 4-Nitro-2-(trifluoromethyl)benzyl bromide, a key reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, reactivity, applications, and safety protocols, offering field-proven insights and detailed methodologies.

Core Compound Identity and Physicochemical Properties

4-Nitro-2-(trifluoromethyl)benzyl bromide is a substituted aromatic compound featuring a benzyl bromide core functionalized with two potent electron-withdrawing groups. This unique substitution pattern dictates its chemical behavior and utility as a versatile building block in organic synthesis.

Chemical Identity

-

IUPAC Name: 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene[1]

-

Synonyms: 2-(Bromomethyl)-5-nitrobenzotrifluoride[1]

Physicochemical Data

Specific experimental data for this compound is not widely published. The properties are summarized in the table below, with contextual data provided for the closely related and well-characterized compound, 4-Nitrobenzyl bromide.

| Property | Value for 4-Nitro-2-(trifluoromethyl)benzyl bromide | Contextual Value: 4-Nitrobenzyl bromide |

| Molecular Weight | 284.03 g/mol | 216.03 g/mol [4][5] |

| Appearance | Inferred to be a solid | Pale yellow crystalline solid[5] |

| Melting Point | Data not available | 96-99 °C |

| Boiling Point | Data not available | Decomposes at 289 °C[5] |

| Solubility | Inferred to be soluble in common organic solvents | Soluble in acetone, ethanol, and ether[5] |

Synthesis and Chemical Reactivity

The reactivity of 4-Nitro-2-(trifluoromethyl)benzyl bromide is dominated by the benzylic bromide, a highly effective leaving group, and is significantly modulated by the electronic influence of the nitro and trifluoromethyl substituents.

Illustrative Synthetic Pathway

While specific industrial synthesis protocols are proprietary, a standard and logical laboratory-scale synthesis involves the radical bromination of the corresponding toluene precursor, 4-nitro-2-(trifluoromethyl)toluene.

Protocol: Radical Bromination for Benzyl Bromide Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitro-2-(trifluoromethyl)toluene in a suitable non-polar solvent (e.g., carbon tetrachloride).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) as the bromine source and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Initiation: Heat the mixture to reflux to initiate the radical chain reaction. The reaction can be monitored by observing the consumption of the dense NBS at the bottom of the flask.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization to yield 4-Nitro-2-(trifluoromethyl)benzyl bromide.

Mechanism of Reactivity: The Influence of Electron-Withdrawing Groups

The core reactivity of this molecule lies in nucleophilic substitution at the benzylic carbon. The pathway of this substitution (Sₙ1 vs. Sₙ2) is dictated by the electronic effects of the ring substituents.

-

Electron-Withdrawing Effects: Both the nitro (-NO₂) group (at the C4 position) and the trifluoromethyl (-CF₃) group (at the C2 position) are powerful electron-withdrawing groups. They pull electron density away from the aromatic ring through both inductive and resonance effects.

-

Reaction Pathway Preference: This strong electron withdrawal profoundly destabilizes the formation of a positive charge on the benzylic carbon. Consequently, the formation of a benzyl carbocation intermediate, which is required for an Sₙ1 mechanism, is highly unfavorable.[6] This steers the reactivity almost exclusively towards an Sₙ2 mechanism , where a nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, leading to the displacement of the bromide ion.[6]

The diagram below illustrates the electronic pull of the substituents, which enhances the electrophilicity of the benzylic carbon, making it a prime target for nucleophilic attack.

Caption: Electronic effects and Sₙ2 reactivity pathway.

Applications in Drug Discovery and Development

This reagent is not just a laboratory chemical; it is a strategic tool for molecular design, particularly in medicinal chemistry. The trifluoromethyl and nitro groups are highly valued pharmacophores.

-

The Trifluoromethyl Group (-CF₃): The incorporation of a -CF₃ group is a well-established strategy in drug design to enhance key properties of a candidate molecule. It can significantly increase lipophilicity, which improves membrane permeability, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving a drug's half-life and bioavailability.

-

The Nitro Group (-NO₂): The nitro group serves two primary roles. It can act as a bioisostere for other functional groups or serve as a synthetic handle. It is readily reduced to an amine (-NH₂), which opens up a vast array of subsequent chemical transformations, allowing for the construction of complex molecular scaffolds.

The workflow below illustrates how 4-Nitro-2-(trifluoromethyl)benzyl bromide can be used as a starting material to generate a diverse library of compounds for screening.

Caption: Synthetic workflow for library generation.

Analytical Characterization

Confirming the identity and purity of 4-Nitro-2-(trifluoromethyl)benzyl bromide is critical. Standard analytical techniques are employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) around 4.5-5.0 ppm. The aromatic protons will appear as complex multiplets in the 7.5-8.5 ppm region, shifted downfield due to the electron-withdrawing substituents.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS) would show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). A major fragment would be the loss of the bromine atom, yielding the stable benzyl cation fragment.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would display characteristic absorption bands corresponding to its functional groups: strong asymmetric and symmetric stretching for the nitro group (NO₂) around 1530 and 1350 cm⁻¹, C-F stretching bands for the trifluoromethyl group (CF₃) in the 1350-1100 cm⁻¹ region, and the C-Br stretch around 650-550 cm⁻¹.

-

Safety, Handling, and Storage

Due to its reactivity, 4-Nitro-2-(trifluoromethyl)benzyl bromide is a hazardous substance that requires strict safety protocols.

Hazard Identification

The compound is classified as highly hazardous. It is corrosive and causes severe skin burns and eye damage.[1] It is also a lachrymator, meaning it causes irritation and tearing of the eyes, and may cause respiratory irritation upon inhalation.[1][7][8]

| GHS Hazard Classification | Hazard Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage | H318: Causes serious eye damage[1] |

| STOT - Single Exposure | H335: May cause respiratory irritation[1] |

Recommended Handling and Storage

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a full-face shield.[1]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[1] The compound is moisture-sensitive; handle under an inert atmosphere where possible.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as bases, amines, alcohols, and strong oxidizing agents.[1]

First Aid Measures

-

Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek urgent medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek urgent medical attention.[1]

Conclusion

4-Nitro-2-(trifluoromethyl)benzyl bromide is a highly functionalized and reactive building block of significant value to the chemical and pharmaceutical sciences. Its utility is derived from the strategic placement of three key functionalities: a reactive benzyl bromide handle and two powerful modulating groups, nitro and trifluoromethyl. While its hazardous nature demands rigorous safety precautions, its predictable Sₙ2 reactivity and the desirable properties imparted by its substituents make it an indispensable tool for the synthesis of novel, high-value molecules.

References

- SynQuest Laboratories, Inc. (n.d.). 4-Nitro-2-(trifluoromethyl)benzyl bromide Safety Data Sheet.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- PubChem. (n.d.). 4-Nitrobenzyl bromide.

- Ketone Pharma. (2024). Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide.

- Sigma-Aldrich. (n.d.). 4-Nitro-2-(trifluoromethyl)benzyl bromide.

- PubChemLite. (n.d.). 2-nitro-4-(trifluoromethyl)benzyl bromide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 4-(Trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis and Material Science.

- Benchchem. (2025). A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides.

- Sigma-Aldrich. (n.d.). 4-Nitrobenzyl bromide 99.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 4-Nitro-2-(trifluoromethyl)benzyl bromide | 694499-22-4 [sigmaaldrich.com]

- 3. PubChemLite - 2-nitro-4-(trifluoromethyl)benzyl bromide (C8H5BrF3NO2) [pubchemlite.lcsb.uni.lu]

- 4. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 6. benchchem.com [benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

structure elucidation of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

An In-depth Technical Guide to the Structure Elucidation of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

Introduction: The Analytical Challenge

This compound is a substituted toluene derivative with the molecular formula C₈H₅BrF₃NO₂ and a molecular weight of 284.03 g/mol .[1][2][3] Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals necessitates unambiguous structural confirmation. The arrangement of four different substituents on the benzene ring—a bromomethyl group, a nitro group, and a trifluoromethyl group—presents a distinct analytical puzzle. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) and isotopes with unique signatures (⁷⁹Br, ⁸¹Br) makes this molecule an excellent case study for a multi-technique approach to structure elucidation.

This guide provides an in-depth, experience-driven walkthrough of the analytical methodologies required to confirm the identity and structure of this compound. We will move beyond procedural lists to explain the causal reasoning behind experimental choices and data interpretation, ensuring a self-validating analytical workflow. The convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy forms the cornerstone of a definitive structural assignment.[4][5]

Molecular Structure Overview

A clear visualization of the target molecule is essential before delving into the analytical data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[5] For this specific compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive and interlocking dataset.

Proton (¹H) NMR Spectroscopy

-

Theoretical Principle: ¹H NMR spectroscopy maps the chemical environment of hydrogen atoms. The chemical shift (δ) indicates the degree of electronic shielding, the integration value reveals the relative number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons.

-

Predicted Analysis for this compound:

-

Aromatic Region (δ 7.5-8.5 ppm): The three protons on the benzene ring are chemically distinct due to the asymmetrical substitution pattern.

-

H-5: This proton is ortho to the nitro group and meta to the trifluoromethyl group. It is expected to be a doublet of doublets (dd).

-

H-3: This proton is ortho to the trifluoromethyl group and meta to the nitro group. It will likely appear as a doublet (d).

-

H-6: This proton is adjacent to the bromomethyl group and will also be a doublet (d). The electron-withdrawing nature of the nitro and trifluoromethyl groups will shift these protons significantly downfield.

-

-

Aliphatic Region (δ 4.5-5.0 ppm):

-

-CH₂Br: The two protons of the bromomethyl group are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet. This signal is shifted downfield due to the electronegativity of the adjacent bromine atom and the aromatic ring.

-

-

| Predicted ¹H NMR Data | ||||

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | J-Coupling (Hz) |

| H-3 | ~8.4 | d (doublet) | 1H | J ≈ 8.5 Hz |

| H-5 | ~8.2 | dd (doublet of doublets) | 1H | J ≈ 8.5, 2.0 Hz |

| H-6 | ~7.8 | d (doublet) | 1H | J ≈ 2.0 Hz |

| -CH₂Br | ~4.8 | s (singlet) | 2H | N/A |

-

Experimental Protocol: ¹H NMR

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the tube and invert several times to ensure homogeneity.

-

Place the tube in the NMR spectrometer and acquire the spectrum according to standard instrument parameters.

-

Carbon-13 (¹³C) NMR Spectroscopy

-

Theoretical Principle: ¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shift is highly sensitive to the electronic environment, and coupling with other nuclei (like ¹⁹F) can provide additional structural clues.

-

Predicted Analysis for this compound:

-

The molecule has 8 unique carbon atoms, and thus 8 signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Aromatic Carbons (δ 120-150 ppm): Six distinct signals for the aromatic carbons are expected. The carbons directly attached to the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups (C-4 and C-2, respectively) will be significantly deshielded. The carbon attached to the -CF₃ group (C-2) will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF).[6]

-

-CF₃ Carbon (δ ~123 ppm): This carbon will also be a quartet with a large coupling constant (¹J-CF ≈ 270 Hz), a hallmark of the trifluoromethyl group.[6]

-

-CH₂Br Carbon (δ ~30 ppm): This aliphatic carbon will be found significantly upfield compared to the aromatic carbons.

-

| Predicted ¹³C NMR Data | ||

| Assignment | Predicted δ (ppm) | Key Features |

| C-4 (C-NO₂) | ~149 | Deshielded |

| C-1 (C-CH₂Br) | ~140 | |

| C-2 (C-CF₃) | ~133 | Quartet (q), J ≈ 33 Hz |

| Aromatic C-H | 125-132 | 3 distinct signals |

| C-CF₃ | ~123 | Quartet (q), J ≈ 272 Hz |

| -CH₂Br | ~31 | Shielded |

-

Experimental Protocol: ¹³C NMR

-

Use the same sample prepared for ¹H NMR.

-

Select the ¹³C acquisition program on the spectrometer.

-

Acquire the spectrum using proton decoupling to simplify the signals to singlets (except for carbons coupled to fluorine). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Fluorine-19 (¹⁹F) NMR Spectroscopy

-

Theoretical Principle: ¹⁹F NMR is a highly sensitive technique used to detect fluorine atoms. Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, these spectra can be acquired quickly.

-

Predicted Analysis for this compound:

-

Experimental Protocol: ¹⁹F NMR

-

Use the same sample prepared for ¹H NMR.

-

Tune the spectrometer to the ¹⁹F frequency.

-

Acquire the spectrum. A reference standard like CFCl₃ (δ 0.00 ppm) is used, though modern instruments can reference internally.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

-

Theoretical Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about the molecule's composition and structure through analysis of its fragmentation pattern.[4] For halogenated compounds, the isotopic distribution is a key diagnostic feature.[8]

-

Predicted Analysis for this compound:

-

Molecular Ion (M⁺): The key feature will be the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approx. 50.7% and 49.3%, respectively).[9] This results in a characteristic pair of peaks of almost equal intensity, separated by 2 m/z units. We expect to see peaks at m/z 283 (for the C₈H₅⁷⁹BrF₃NO₂ ion) and m/z 285 (for the C₈H₅⁸¹BrF₃NO₂ ion). This "M, M+2" pattern is a definitive indicator of a single bromine atom in the molecule.[10]

-

Key Fragmentation Pathways: Electron Impact (EI) ionization is a high-energy technique that will cause the molecule to fragment in predictable ways.

-

Loss of •Br: The C-Br bond is relatively weak and will readily cleave to lose a bromine radical, forming a stable benzyl-type cation at m/z 204 . This will likely be a prominent peak in the spectrum.

-

Loss of •NO₂: Fragmentation can also occur via the loss of a nitro radical, leading to a fragment ion at m/z 237/239 (still showing the bromine isotope pattern).

-

Further fragmentation of the m/z 204 ion could involve the loss of HF or other small molecules.

-

-

-

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct injection or through a Gas Chromatography (GC) column for GC-MS).

-

Acquire the mass spectrum in the electron impact (EI) ionization mode.

-

Analyze the resulting spectrum for the molecular ion peaks and characteristic fragment ions.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

-

Theoretical Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the types of bonds present.[11]

-

Predicted Analysis for this compound:

-

The IR spectrum will show a combination of absorptions corresponding to the aromatic ring and its various substituents.

-

| Predicted IR Absorption Bands | ||

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1600, ~1470 | Medium | Aromatic C=C ring stretch |

| ~1530 | Strong | Asymmetric -NO₂ stretch |

| ~1350 | Strong | Symmetric -NO₂ stretch |

| 1300-1100 | Very Strong | C-F stretches (from -CF₃) |

| ~1250 | Strong | C-H bend in -CH₂Br |

| ~600 | Medium | C-Br stretch |

The strong absorptions for the nitro and trifluoromethyl groups are particularly diagnostic. The spectrum of a similar compound, benzyl bromide, shows characteristic C-Br and aromatic absorptions that serve as a useful reference.[12][13]

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Integrated Workflow and Final Confirmation

No single technique provides the complete picture. The strength of structure elucidation lies in the synthesis of complementary data from multiple analytical methods.

Caption: Integrated workflow for structure elucidation.

The final confirmation is achieved when all data points converge on a single, unambiguous structure. The molecular weight and bromine isotope pattern from MS confirm the elemental formula. IR spectroscopy confirms the presence of the key functional groups (-NO₂, -CF₃, C-Br). Finally, the detailed connectivity is established by NMR: the ¹H NMR splitting pattern confirms the 1,2,4-trisubstitution on the aromatic ring, the ¹³C NMR confirms the number of unique carbons and the presence of the CF₃ group via its characteristic quartet, and the ¹⁹F NMR confirms the single trifluoromethyl environment. This self-validating system of cross-checks provides the highest level of confidence in the final structural assignment.

References

- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

- Semantic Scholar. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods.

- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.

- Pharmaffiliates. (n.d.). This compound.

- Guidechem. (n.d.). This compound 694499-22-4 wiki.

- ChemicalBook. (n.d.). This compound | 694499-22-4.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene.

- Supporting Information. (n.d.).

- ChemicalBook. (n.d.). Benzyl bromide(100-39-0) IR Spectrum.

- Biosynth. (n.d.). 1-(Bromomethyl)-2-(trifluoromethyl)-4-nitrobenzene.

- SpectraBase. (n.d.). Benzylbromide - Optional[ATR-IR] - Spectrum.

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- Alfa Chemistry. (n.d.). CAS 694499-22-4 this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene in Agrochemical Innovation.

- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.

- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- Taylor & Francis Online. (n.d.). Benzyl bromide – Knowledge and References.

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 694499-22-4 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchps.com [jchps.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Benzyl bromide(100-39-0) IR Spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene molecular weight and formula

An In-Depth Technical Guide to 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, reactivity, synthesis protocols, and strategic applications, grounding all claims in authoritative data.

Core Molecular Profile and Physicochemical Properties

This compound is a halogenated aromatic compound distinguished by a unique substitution pattern that imparts significant reactivity and utility as a chemical building block.[1] The benzene ring is functionalized with three distinct groups: a bromomethyl group, a nitro group, and a trifluoromethyl group, located at positions 1, 4, and 2, respectively.[1] This specific arrangement is crucial to its chemical behavior.

The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are potent electron-withdrawing groups. Their combined inductive and resonance effects significantly reduce the electron density of the aromatic ring.[1] This electronic characteristic governs the molecule's reactivity in electrophilic aromatic substitution reactions and influences the properties of adjacent functional groups. The bromomethyl (-CH₂Br) group provides a highly reactive site for nucleophilic substitution, as the bromine atom is an excellent leaving group.

A summary of its core identifiers and properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrF₃NO₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 284.03 g/mol | [1][2][3][4][5] |

| CAS Number | 694499-22-4 | [1][2][3][4][5] |

| Appearance | Solid | [3] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-Nitro-2-(trifluoromethyl)benzyl bromide, 2-(bromomethyl)-5-nitrobenzotrifluoride | [3] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the distinct reactivity of its functional groups. The interplay between the reactive benzylic bromide and the electron-deficient aromatic ring allows for a diverse range of chemical transformations.

Nucleophilic Substitution at the Benzylic Carbon

The primary reaction pathway exploited in synthesis is the nucleophilic substitution of the bromide ion from the bromomethyl group. The stability of the resulting benzylic carbocation intermediate, coupled with the excellent leaving group ability of bromide, makes this position highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). This reaction is fundamental to its use as a building block for introducing the 4-nitro-2-(trifluoromethyl)benzyl moiety into larger, more complex molecules.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine (-NH₂) using standard reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder (Fe) in acidic medium. This transformation is a cornerstone of many synthetic strategies, as it unmasks a nucleophilic and synthetically versatile amino group, enabling further derivatization through amide bond formation, diazotization, or other amine-specific reactions.

Electrophilic Aromatic Substitution

While the benzene ring is strongly deactivated by the nitro and trifluoromethyl groups, forcing conditions can potentially allow for further electrophilic aromatic substitution. The directing effects of the existing substituents would need to be carefully considered for any such transformation.

The logical flow of its synthetic utility is depicted in the workflow diagram below.

Caption: Synthetic utility workflow of the title compound.

Strategic Synthesis Protocols

Several synthetic routes can produce this compound. The choice of method often depends on the availability and cost of the starting materials.

Protocol: Nitration of a Brominated Precursor

This common approach involves the nitration of a suitable brominated and trifluoromethylated toluene derivative.

Workflow:

-

Starting Material: 1-Bromo-2-(trifluoromethyl)benzene.

-

Reaction: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

-

Intermediate: 1-Bromo-4-nitro-2-(trifluoromethyl)benzene.

-

Reaction: Radical bromination of the methyl group, often using N-Bromosuccinimide (NBS) with a radical initiator like AIBN or light.

-

Final Product: this compound.

A patent describes a multi-step synthesis starting from m-trifluoromethylphenyl chloride, which involves nitration, ammonification, bromination, and finally a deamination reaction to yield a related isomer, 4-bromo-2-nitro trifluoromethyl benzene, highlighting the modularity of these synthetic steps.[8]

Protocol: Bromination of a Nitrated Precursor

An alternative strategy begins with the corresponding nitrated toluene compound.

-

Starting Material: 4-Nitro-2-(trifluoromethyl)toluene.

-

Reaction: Free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) and a light source or radical initiator.

-

Product: this compound.

Causality in Protocol Choice: The selection between these primary routes is dictated by precursor availability. The bromination of a benzylic methyl group is a well-established and reliable reaction. The critical step is often the regioselective nitration, which must be controlled to achieve the desired 4-nitro isomer in high yield. The strong directing effects of the existing substituents on the ring are paramount in this step.

Applications in Drug Discovery and Development

The trifluoromethyl group is a highly valued substituent in medicinal chemistry. Its introduction into a drug candidate can significantly enhance metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and electronic properties.[9] Consequently, trifluoromethylated building blocks like this compound are of great interest.

This compound serves as a critical intermediate for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs). For instance, its derivatives have been explored in the development of anti-prostate cancer agents, where the core structure is used to build molecules that target specific biological pathways.[10] The dual reactivity allows medicinal chemists to first attach the benzyl fragment to a core scaffold via nucleophilic substitution and subsequently modify the nitro group to fine-tune pharmacological properties.

The logical relationship for its application in drug discovery is visualized below.

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

As a reactive benzylic bromide, this compound requires careful handling to ensure laboratory safety.

-

Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[11][12] Inhalation of dust or vapors may cause respiratory irritation.[11][13]

-

Handling: Use only within a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[11][14] Avoid dust formation and accumulation.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14] Keep away from incompatible materials, heat, and sources of ignition.[14]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[11][14] If inhaled, move the victim to fresh air.[14] If ingested, do NOT induce vomiting and call a physician immediately.[14]

Conclusion

This compound is a synthetically valuable intermediate whose utility is defined by its distinct functional groups. The reactive benzylic bromide allows for its incorporation into larger molecular frameworks, while the electron-withdrawing nitro and trifluoromethyl groups confer important electronic properties that are highly desirable in modern drug design. A thorough understanding of its reactivity, synthesis, and handling is essential for any researcher or scientist aiming to leverage this potent building block for the creation of novel chemical entities.

References

-

Matrix Fine Chemicals. 1-BROMO-4-NITRO-2-(TRIFLUOROMETHYL)BENZENE | CAS 367-67-9. Available from: [Link]

-

Pharmaffiliates. Chemical Name : this compound. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

-

Chemspace. 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. Available from: [Link]

-

PubChem. 1-Bromo-4-nitro-2,6-bis-(trifluoromethyl)benzene. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ResearchGate. 1-Bromo-4-nitro-2-(trifluoromethyl)benzene | Request PDF. Available from: [Link]

- Google Patents. CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.

-

Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

PubChem. 1-(Bromomethyl)-4-(trifluoromethyl)benzene. Available from: [Link]

Sources

- 1. Buy this compound | 694499-22-4 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound [cymitquimica.com]

- 4. This compound | 694499-22-4 [chemicalbook.com]

- 5. synchem.de [synchem.de]

- 6. labshake.com [labshake.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. angenechemical.com [angenechemical.com]

- 12. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(bromomethyl)-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(bromomethyl)-5-nitrobenzotrifluoride, a key intermediate in the development of various pharmaceuticals and functional materials. The document details a robust two-step synthetic pathway, commencing with the nitration of 2-methylbenzotrifluoride, followed by a selective free-radical bromination of the benzylic position. Each synthetic step is accompanied by a detailed experimental protocol, causality behind procedural choices, and an analysis of the reaction mechanism. The guide culminates in a thorough characterization of the final product, offering predicted spectroscopic data based on analogous compounds and foundational chemical principles. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, enabling the reliable preparation and validation of this important building block.

Introduction: The Significance of 2-(bromomethyl)-5-nitrobenzotrifluoride

2-(bromomethyl)-5-nitrobenzotrifluoride is a trifunctional aromatic compound of significant interest in contemporary organic synthesis. Its molecular architecture, featuring a trifluoromethyl group, a nitro functionality, and a reactive bromomethyl moiety, makes it a versatile precursor for a diverse array of complex molecules. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitro group serves as a versatile handle for further chemical transformations, most notably its reduction to an amine, which opens pathways to a wide range of amide, sulfonamide, and urea derivatives. The bromomethyl group is a potent electrophile, ideal for the introduction of the substituted benzyl scaffold via nucleophilic substitution reactions. This trifecta of reactivity positions 2-(bromomethyl)-5-nitrobenzotrifluoride as a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.

Synthetic Pathway: A Two-Step Approach

The synthesis of 2-(bromomethyl)-5-nitrobenzotrifluoride is most efficiently achieved through a two-step sequence starting from commercially available 2-methylbenzotrifluoride. This strategy involves an initial electrophilic aromatic substitution to introduce the nitro group, followed by a selective free-radical bromination at the benzylic position.

Caption: Synthetic workflow for 2-(bromomethyl)-5-nitrobenzotrifluoride.

Step 1: Nitration of 2-Methylbenzotrifluoride

The initial step involves the nitration of 2-methylbenzotrifluoride to yield 2-methyl-5-nitrobenzotrifluoride. This is a classic electrophilic aromatic substitution reaction.

Reaction Scheme:

Causality and Experimental Choices:

-

Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is employed as the nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Regioselectivity: The trifluoromethyl group (-CF₃) is a meta-directing deactivator, while the methyl group (-CH₃) is an ortho, para-directing activator. In this case, the directing effects are synergistic, favoring substitution at the position para to the methyl group and meta to the trifluoromethyl group, which is the 5-position.

-

Temperature Control: The reaction is exothermic and must be carefully controlled to prevent over-nitration and side reactions. The reaction is typically carried out at a low temperature (e.g., 0-10 °C) to ensure selectivity and safety.

Experimental Protocol:

-

To a stirred solution of 2-methylbenzotrifluoride (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water until the washings are neutral and then dried under vacuum to afford 2-methyl-5-nitrobenzotrifluoride.

Step 2: Benzylic Bromination of 2-Methyl-5-nitrobenzotrifluoride

The second step is a free-radical bromination of the methyl group of 2-methyl-5-nitrobenzotrifluoride to furnish the desired product, 2-(bromomethyl)-5-nitrobenzotrifluoride.

Reaction Scheme:

Causality and Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.[1][2][3] It provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.

-

Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction.[4] Light (from a sunlamp or a high-wattage tungsten lamp) can also be used to promote the homolytic cleavage of the N-Br bond in NBS.

-

Solvent: A non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is typically used to prevent the formation of ionic intermediates that could lead to competing electrophilic aromatic substitution.

-

Reaction Control: The reaction is sensitive to conditions. Over-bromination to form the dibromomethyl derivative is a potential side reaction and can be minimized by using a slight excess of the starting material or by carefully monitoring the reaction progress and stopping it once the starting material is consumed.[4]

Experimental Protocol:

-

A mixture of 2-methyl-5-nitrobenzotrifluoride (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN in anhydrous carbon tetrachloride is heated to reflux under a nitrogen atmosphere.

-

The reaction is irradiated with a 250W sunlamp for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford 2-(bromomethyl)-5-nitrobenzotrifluoride.

Characterization of 2-(bromomethyl)-5-nitrobenzotrifluoride

Thorough characterization of the synthesized 2-(bromomethyl)-5-nitrobenzotrifluoride is crucial to confirm its identity and purity. The following section details the expected analytical data.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₅BrF₃NO₂ |

| Molecular Weight | 284.03 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | Expected to be in the range of 50-70 °C |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

-

Bromomethyl Protons (-CH₂Br): A singlet in the region of δ 4.5-4.8 ppm . The downfield shift from a typical methyl group is due to the deshielding effect of the adjacent bromine atom. For comparison, the benzylic protons of benzyl bromide appear at δ 4.45 ppm.[5]

-

Aromatic Protons: The three aromatic protons will appear as a complex multiplet or as distinct signals in the region of δ 7.5-8.5 ppm . The electron-withdrawing effects of the nitro and trifluoromethyl groups will shift these protons downfield. The proton ortho to the nitro group is expected to be the most downfield.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

Bromomethyl Carbon (-CH₂Br): A signal in the region of δ 30-35 ppm . For comparison, the benzylic carbon of benzyl bromide appears at δ 33.7 ppm.[5]

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm ). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons attached to the nitro and bromomethyl groups will also be identifiable.

-

Trifluoromethyl Carbon (-CF₃): A quartet in the region of δ 120-125 ppm with a large coupling constant (¹JCF ≈ 270-280 Hz).

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

Nitro Group (NO₂): Strong, sharp absorption bands around 1530-1550 cm⁻¹ (asymmetric stretching) and 1340-1360 cm⁻¹ (symmetric stretching).

-

C-F Bonds: Strong absorption bands in the region of 1100-1300 cm⁻¹ .

-

C-Br Bond: A moderate absorption band around 600-700 cm⁻¹ .

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ .

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹ .

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.

-

Molecular Ion (M⁺): The mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 283 and 285 , corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation: A prominent fragment will be observed at m/z 204 , corresponding to the loss of a bromine radical ([M-Br]⁺). Another significant fragment at m/z 158 would correspond to the further loss of a nitro group ([M-Br-NO₂]⁺).

Safety Considerations

-

2-Methylbenzotrifluoride: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

-

Nitric and Sulfuric Acids: Highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N-Bromosuccinimide: Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Carbon Tetrachloride: Toxic and a suspected carcinogen. Use in a well-ventilated fume hood and avoid exposure.

-

2-(bromomethyl)-5-nitrobenzotrifluoride: As a benzyl bromide derivative, it is expected to be a lachrymator and an irritant. Handle with appropriate PPE in a fume hood.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of 2-(bromomethyl)-5-nitrobenzotrifluoride. The two-step process, involving nitration followed by benzylic bromination, provides a practical approach for obtaining this versatile intermediate. The detailed experimental protocols and the discussion of the underlying chemical principles are intended to empower researchers to confidently synthesize and characterize this compound. The predicted characterization data serves as a valuable reference for the validation of the final product. The strategic importance of 2-(bromomethyl)-5-nitrobenzotrifluoride as a building block in medicinal chemistry and materials science underscores the value of a robust and well-documented synthetic methodology.

References

- Google Patents. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive. [Link]

-

Cheméo. Chemical Properties of 2-Bromo-5-nitrobenzotrifluoride (CAS 367-67-9). [Link]

-

J&K Scientific. 2-Bromo-5-nitrobenzotrifluoride, 98%. [Link]

-

Science. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. [Link]

- Google Patents. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.

-

PubChem. 2-Bromo-5-nitrobenzotrifluoride. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ResearchGate. Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. [Link]

-

Supporting Information. General information. [Link]

-

Homework.Study.com. When toluene is used in free radical bromination, a very small amount of product is formed that.... [Link]

- Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

Chem318 Electrophilic Aromatic Substitution. Bromination of Toluene. [Link]

-

YouTube. 10.4 Allylic and Benzylic Bromination Using NBS. [Link]

-

Oregon State University. Chapter 3 Worked Problem 1. [Link]

-

YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

-

YouTube. 18.4b Benzylic Bromination with NBS. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

-

2-Bromo-5-nitrobenzotrifluoride: A Versatile Intermediate for Pharmaceutical and Material Science Applications. [Link]

-

NIST WebBook. 2-Methoxy-5-nitrobenzotrifluoride. [Link]

-

NIST WebBook. 2-Bromo-5-fluorobenzotrifluoride. [Link]

-

NIST WebBook. 2-Amino-5-nitrobenzotrifluoride. [Link]

Sources

A Comprehensive Spectroscopic Guide to 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene for Advanced Research

Abstract

This technical guide provides an in-depth analysis of the spectral data for 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a simple presentation of data, this guide delves into the causal relationships between the molecular structure and the observed spectral features, providing field-proven insights into experimental design, data acquisition, and interpretation. By establishing a framework of self-validating protocols and citing authoritative sources, this guide aims to be an essential resource for the robust characterization of this and structurally related molecules.

Introduction: The Significance of Spectroscopic Characterization

This compound (CAS 694499-22-4) is a highly functionalized aromatic compound with a molecular formula of C₈H₅BrF₃NO₂ and a molecular weight of 284.03 g/mol .[1][2][3][4] Its utility as a building block in organic synthesis stems from the presence of three distinct and reactive moieties: a bromomethyl group, a nitro group, and a trifluoromethyl group. The interplay of the electronic effects of these substituents on the benzene ring makes a thorough spectroscopic characterization not only essential for confirming its identity and purity but also for predicting its reactivity in subsequent chemical transformations. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing a detailed interpretation of its key features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and benzylic regions. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.8 - 5.0 | Singlet | 2H | -CH₂Br |

| ~ 7.8 - 8.0 | Multiplet | 1H | Ar-H |

| ~ 8.2 - 8.4 | Multiplet | 1H | Ar-H |

| ~ 8.5 - 8.7 | Multiplet | 1H | Ar-H |

Interpretation:

-

Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a singlet in the downfield region (~4.8-5.0 ppm). The deshielding is due to the inductive effect of the adjacent bromine atom and the aromatic ring.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. Their chemical shifts will be significantly downfield due to the strong electron-withdrawing effects of the nitro and trifluoromethyl groups.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Logical Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR Analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in C-F coupling, which can be a useful diagnostic tool.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Description |

| ~ 30 - 35 | -CH₂Br |

| ~ 120 - 125 (quartet) | -CF₃ |

| ~ 125 - 150 | Aromatic carbons |

Interpretation:

-

Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the aliphatic region, shifted downfield by the attached bromine.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Aromatic Carbons: The six aromatic carbons will appear in the region of 125-150 ppm. The specific chemical shifts will be influenced by the attached substituents. The carbon attached to the trifluoromethyl group will also show coupling to the fluorine atoms.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences in acquisition parameters:

-

Spectral Width: Set to cover a wider range, typically 0-200 ppm.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Proton Decoupling: Use broadband proton decoupling to simplify the spectrum to singlets for each unique carbon (except for the CF₃ carbon, which will remain a quartet).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1550 - 1475 | Strong | Asymmetric NO₂ stretch |

| 1360 - 1290 | Strong | Symmetric NO₂ stretch |

| 1350 - 1150 | Strong | C-F stretch |

| 1200 - 1000 | Medium-Strong | C-Br stretch |

Interpretation:

-

Nitro Group (NO₂): The most prominent features in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

-

Trifluoromethyl Group (CF₃): The C-F stretching vibrations will result in strong absorption bands in the fingerprint region.

-

Aromatic Ring: The characteristic C-H and C=C stretching vibrations will confirm the presence of the benzene ring.

-

Bromomethyl Group (-CH₂Br): The C-Br stretch will be present in the lower frequency region of the spectrum.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 283/285 | Molecular ion peak ([M]⁺ and [M+2]⁺) |

| 204 | Loss of Br radical |

| 158 | Loss of Br and NO₂ |

Interpretation:

-

Molecular Ion Peak: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: The most likely initial fragmentation will be the loss of the bromine radical, followed by subsequent losses of other functional groups such as the nitro group.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent, into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Structural Fragmentation Pathway:

Caption: Predicted Fragmentation Pathway.

Conclusion: A Unified Spectroscopic Picture

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and self-validating characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they confirm the identity, purity, and key structural features of this important synthetic intermediate. The protocols and interpretive frameworks presented in this guide are designed to be broadly applicable to the analysis of complex organic molecules, empowering researchers to proceed with confidence in their synthetic endeavors.

References

Sources

reactivity and stability of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Reactivity and Stability of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

Abstract

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its utility stems from a synthetically versatile structure featuring a reactive benzylic bromide, a strongly electron-withdrawing nitro group, and a trifluoromethyl moiety known to enhance key pharmacological properties. This guide provides a detailed analysis of the compound's chemical reactivity, stability, and safe handling protocols. We will explore the dominant reaction mechanisms at the benzylic position, the electronic state of the aromatic ring, and the practical implications for its use as a synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable building block.

Introduction and Molecular Profile

The strategic importance of this compound, CAS No. 694499-22-4, lies in the orthogonal reactivity of its functional groups.[1][2][3][4] The bromomethyl group serves as a potent electrophilic site, enabling the facile covalent attachment of the 4-nitro-2-(trifluoromethyl)benzyl moiety to a wide range of nucleophiles. Concurrently, the trifluoromethyl (-CF3) and nitro (-NO2) groups profoundly influence the molecule's electronic properties. The -CF3 group is a cornerstone in modern drug design, often used to improve metabolic stability, lipophilicity, and binding affinity.[5] The nitro group not only modulates reactivity but also serves as a synthetic handle for further transformations, such as reduction to a primary amine. This combination makes the compound a sophisticated intermediate for constructing complex pharmaceutical agents.[6][7]

Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 694499-22-4 | [1][2][4] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [1][2][4] |

| Molecular Weight | 284.03 g/mol | [1][2][4] |

| Canonical SMILES | C1=CC(=C(C=C1[O-])C(F)(F)F)CBr | [4] |

| InChIKey | UOKRVPVMHIHVQM-UHFFFAOYSA-N | [4] |

A Deep Dive into Chemical Reactivity

The reactivity profile of this molecule is dominated by the interplay between the benzylic bromide and the powerfully deactivating substituents on the aromatic ring. Understanding this interplay is critical for designing successful synthetic strategies.

Reactivity at the Benzylic Position: Nucleophilic Substitution

The primary mode of reaction for the bromomethyl group is nucleophilic substitution. However, the specific pathway, Sₙ1 versus Sₙ2, is decisively governed by the electronic environment of the benzene ring.

Causality Analysis: The benzene ring is substituted with two potent electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a trifluoromethyl group (-CF₃). These groups operate through strong negative inductive (-I) and, in the case of the nitro group, negative mesomeric (-M) effects. Their combined effect is a significant withdrawal of electron density from the aromatic ring and, consequently, from the benzylic carbon.

-

Suppression of the Sₙ1 Pathway: The Sₙ1 mechanism proceeds through a carbocation intermediate. The formation of a benzylic carbocation adjacent to this heavily electron-deficient ring is energetically highly unfavorable. The EWGs would actively destabilize the positive charge, dramatically increasing the activation energy for this pathway.[8] Therefore, Sₙ1 reactions are not a viable pathway for this substrate under typical conditions.

-

Predominance of the Sₙ2 Pathway: The Sₙ2 mechanism, which involves a backside attack by a nucleophile in a single concerted step, is the favored pathway.[9] The electron-withdrawing nature of the ring substituents enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This reaction is highly efficient with a variety of soft and hard nucleophiles, including amines, alcohols, thiols, and carbanions.

Caption: Predominant Sₙ2 reaction mechanism at the benzylic carbon.

Reactivity of the Aromatic Ring

The electronic nature of the aromatic ring itself is drastically altered by the substituents, rendering it highly unreactive towards certain transformations while potentially activating it for others.

-

Electrophilic Aromatic Substitution (EAS): The ring is severely deactivated towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions).[10] The strong electron-withdrawing capacity of the -NO₂ and -CF₃ groups removes electron density from the π-system, making it a poor nucleophile.[10] Forcing conditions would be required for any further electrophilic substitution, which would likely lead to decomposition.

-